![molecular formula C19H17F2N3O B7544242 1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine
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Overview
Description
The compound “1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) which is substituted with two fluorine atoms . Additionally, it has an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl group could potentially influence the compound’s overall shape and properties due to the electronegativity of the fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperidine ring, for example, is known to participate in various chemical reactions . The oxadiazole ring is also a reactive group that can participate in various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For instance, the difluorophenyl group could influence the compound’s polarity and thus its solubility .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3,4-difluorophenyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c20-16-9-6-14(12-17(16)21)19-22-18(23-25-19)13-4-7-15(8-5-13)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFLEZAFQPAGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine |
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